molecular formula C6H10ClN3O B13046530 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl

Cat. No.: B13046530
M. Wt: 175.61 g/mol
InChI Key: TZVICOYPMVXABZ-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine HCl is a heterocyclic compound featuring a fused pyrazolo-oxazole core with a methyl substituent at position 6 and an amine group at position 7, stabilized as a hydrochloride salt. This structural motif combines the rigidity of the bicyclic system with the solubility-enhancing properties of the HCl salt, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-4-5(7)6-9(8-4)2-3-10-6;/h2-3,7H2,1H3;1H

InChI Key

TZVICOYPMVXABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCOC2=C1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrazolo-Oxazole vs. Pyrazolo-Pyridine Derivatives

  • Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g) : This analog replaces the oxazole with a pyridine ring, introducing an additional nitrogen atom. The pyridine moiety enhances electron-deficient character, which may influence reactivity in catalytic or biological systems .

Implications :

  • Solubility : The oxazole oxygen in the target compound may improve aqueous solubility compared to pyridine-containing analogs.
  • Bioactivity : Pyridine derivatives often exhibit distinct binding profiles due to nitrogen’s lone pair availability, suggesting divergent pharmacological applications.

Substituent Variations on the Pyrazolo-Oxazole Core

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine HCl vs. 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole

  • Target Compound : The amine group at position 7 (as an HCl salt) enhances solubility and provides a site for further functionalization (e.g., amide coupling).

Implications :

  • Synthetic Utility : The bromo derivative is more suited for cross-coupling reactions, while the amine in the target compound offers direct routes for derivatization.
  • Physicochemical Properties : The HCl salt form of the target compound likely improves crystallinity and stability compared to the neutral bromo analog.

Functional Group Comparisons in Pyrazole-Based Systems

Amino-Hydroxy Pyrazoles (7a, 7b) vs. Target Compound

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b): These compounds feature amino and hydroxy groups on a pyrazole ring fused with thiophene or ester moieties. The hydroxy group may confer antioxidant or metal-chelating properties .

Implications :

  • Biological Activity: Amino-hydroxy pyrazoles (e.g., 7a, 7b) might target enzymes like kinases or oxidoreductases, whereas the target compound’s oxazole core could favor interactions with oxygen-dependent receptors.

Biological Activity

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride (CAS Number: 1159737-11-7) is a compound of interest due to its potential biological activity. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₀ClN₃O
  • Molecular Weight : 175.62 g/mol
  • Structure : The compound features a pyrazolo[5,1-B]oxazole core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride has been primarily investigated in the context of its potential as an antineoplastic agent and its effects on various cellular pathways.

Antineoplastic Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that derivatives of oxazole compounds can inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation of histones and non-histone proteins, which may contribute to their anticancer properties .

Compound IC50 (nM) Selectivity Index
Oxazole Hydroxamate59>200 against HDAC1 and HDAC8

This suggests that 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride may also possess similar HDAC inhibition capabilities, warranting further investigation.

The mechanisms through which 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride exerts its effects are not fully elucidated. However, several studies have highlighted the following potential pathways:

  • Histone Deacetylase Inhibition : As noted earlier, compounds in this class may act as selective HDAC inhibitors.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.

Case Studies and Research Findings

A systematic review of the literature reveals several studies exploring the biological activity of related compounds:

  • Case Study 1 : A study on oxazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .
  • Case Study 2 : Research on similar dihydropyrazole derivatives indicated potent activity against specific cancer types and highlighted their potential in combination therapies to enhance efficacy .

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